molecular formula C15H7Cl2F3N2OS2 B2869286 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392251-83-1

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2869286
CAS No.: 392251-83-1
M. Wt: 423.25
InChI Key: QWQLOYJCXMKAAU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group at the 4-position and a 3-(trifluoromethyl)benzamide moiety at the 2-position. Its molecular formula is C₁₅H₈Cl₂F₃N₂O₂S₂, with a molecular weight of 443.27 g/mol (calculated).

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2OS2/c16-11-5-9(12(17)25-11)10-6-24-14(21-10)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQLOYJCXMKAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H8Cl4N2O2S2
  • Molecular Weight : 454.16 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives and trifluoromethylbenzamide. Various synthetic routes have been explored to optimize yield and purity. A detailed study on similar compounds indicates that modifications in the thiazole or benzamide moieties can significantly influence biological activity and toxicity profiles .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency.

Compound Activity Against MRSA EC50 (μg/mL)
This compoundSignificantTBD
Benzamide Derivative AModerate15.0
Benzamide Derivative BHigh8.5

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, the acute toxicity of related compounds was classified as low to moderate. The specific toxicity level for this compound remains to be fully elucidated but is expected to follow a similar trend based on structural analogs .

Case Studies

  • Case Study on Antifungal Activity : A series of thiazole-based benzamides were tested for antifungal activity against Botrytis cinerea. The compound exhibited an EC50 value indicating strong inhibitory effects compared to standard antifungal agents .
  • Case Study on Insecticidal Activity : Another study evaluated the insecticidal properties of related thiazole derivatives against agricultural pests. The results showed promising activity that could lead to new pest control strategies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Key Differences: Replaces the 3-(trifluoromethyl) group with a nitro (-NO₂) substituent.
  • However, nitro groups may confer higher reactivity or instability under reducing conditions.
3-Bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
  • Key Differences : Features bromine substituents on both the benzamide (3-bromo) and thiophene (5-bromo) rings.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions in biological targets. The molecular weight (444.16 g/mol ) is slightly higher than the target compound, suggesting differences in solubility and permeability .
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
  • Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces methoxy (-OCH₃) groups on the benzamide.
  • Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .

Comparative Data Table

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Thiazole R₁: 2,5-Cl₂-thiophen-3-yl; R₂: CF₃ 443.27 High lipophilicity; metabolic stability
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide Thiazole R₁: 2,5-Cl₂-thiophen-3-yl; R₂: NO₂ ~409.23 Electron-withdrawing; potential instability
3-Bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Thiazole R₁: 5-Br-thiophen-2-yl; R₂: Br 444.16 Enhanced halogen bonding; higher molecular weight
N1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide 1,3,4-Thiadiazole R₁: CF₃; R₂: 2,6-(OCH₃)₂ ~347.29 (estimated) Improved solubility; rigid backbone

Research Findings and Implications

  • Synthetic Routes : Compounds with thiazole/thiadiazole cores often utilize condensation reactions (e.g., hydrazinecarbothioamides cyclizing to triazoles or thiazoles under basic conditions) . The target compound’s dichlorothiophene moiety likely requires regioselective halogenation or Suzuki coupling.
  • Tautomerism and Stability : highlights that tautomeric forms (e.g., thione vs. thiol in triazoles) influence spectral properties and reactivity. For the target compound, the absence of tautomerism (due to fixed substituents) may confer greater stability compared to triazole derivatives .
  • Bioactivity Trends : While pharmacological data are absent in the evidence, structural analogs with trifluoromethyl or nitro groups often target enzymes like COX-2 or kinases. Brominated analogs may exhibit antitumor or antimicrobial activity due to halogen bonding .

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